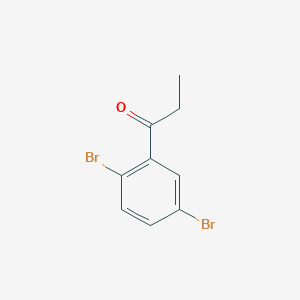

1-(2,5-Dibromophenyl)propan-1-one

カタログ番号:

B1503815

分子量:

291.97 g/mol

InChIキー:

BDMKNCCZDVJUOG-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

説明

1-(2,5-Dibromophenyl)propan-1-one is an aromatic ketone characterized by a propan-1-one group attached to a 2,5-dibrominated benzene ring. Bromine’s electron-withdrawing nature enhances the electrophilicity of the carbonyl group, making it a candidate for nucleophilic substitution or coupling reactions.

特性

分子式 |

C9H8Br2O |

|---|---|

分子量 |

291.97 g/mol |

IUPAC名 |

1-(2,5-dibromophenyl)propan-1-one |

InChI |

InChI=1S/C9H8Br2O/c1-2-9(12)7-5-6(10)3-4-8(7)11/h3-5H,2H2,1H3 |

InChIキー |

BDMKNCCZDVJUOG-UHFFFAOYSA-N |

正規SMILES |

CCC(=O)C1=C(C=CC(=C1)Br)Br |

製品の起源 |

United States |

類似化合物との比較

1-(2,5-Dimethylphenyl)propan-1-one

- Structural Differences : Methyl groups replace bromine atoms at the 2- and 5-positions.

- Physicochemical Properties :

- Molecular Weight : Lower (methyl groups reduce molecular weight vs. bromine).

- Polarity : Less polar due to electron-donating methyl groups.

- Reactivity : Reduced electrophilicity at the carbonyl group compared to the brominated analog.

- Applications : Likely used in fragrance or pharmaceutical intermediates (methyl groups enhance lipophilicity) .

| Property | 1-(2,5-Dibromophenyl)propan-1-one | 1-(2,5-Dimethylphenyl)propan-1-one |

|---|---|---|

| Molecular Formula | C₉H₈Br₂O | C₁₀H₁₂O |

| Substituent Effects | Electron-withdrawing (Br) | Electron-donating (CH₃) |

| Reactivity | Higher electrophilicity | Lower electrophilicity |

1-(4-Methylphenyl)-2-(pyrrolidin-1-yl)-propan-1-one

- Structural Differences : Contains a pyrrolidine ring and a 4-methylphenyl group.

- Physicochemical Properties :

- Polarity : Increased due to the basic pyrrolidine nitrogen.

- Lipophilicity : Moderate (methyl and pyrrolidine balance polarity).

- Applications: Psychoactive cathinone derivative (e.g., stimulant effects). The brominated analog lacks a pyrrolidine group, likely reducing CNS activity .

| Property | 1-(2,5-Dibromophenyl)propan-1-one | 1-(4-Methylphenyl)-2-(pyrrolidin-1-yl)-propan-1-one |

|---|---|---|

| Functional Groups | Brominated aryl, ketone | Methylaryl, ketone, pyrrolidine |

| Bioactivity | Likely non-psychoactive | Psychoactive (stimulant) |

| Solubility | Lower in polar solvents | Higher in polar solvents (due to amine) |

1-(4-Hydroxy-3-methoxyphenyl)propan-1-one

- Structural Differences : Hydroxy and methoxy groups at positions 4 and 3.

- Physicochemical Properties: Acidity: Phenolic -OH increases acidity (pKa ~10). Solubility: Higher in water due to hydrogen bonding.

- Applications: Potential antioxidant or pharmaceutical precursor (contrasting with brominated compound’s role in synthesis) .

| Property | 1-(2,5-Dibromophenyl)propan-1-one | 1-(4-Hydroxy-3-methoxyphenyl)propan-1-one |

|---|---|---|

| Substituents | Br (electron-withdrawing) | -OH, -OCH₃ (electron-donating) |

| Solubility in Water | Low | Moderate to high |

| Reactivity | Electrophilic aromatic substitution | Oxidation-prone (phenolic group) |

1-(2-Methyl-5-isopropylcyclohex-2-enyl)propan-1-one (Nerone)

- Structural Differences : Cyclohexenyl ring with methyl and isopropyl groups.

- Physicochemical Properties: Rigidity: Conformational flexibility reduced by cyclohexene ring. Volatility: Higher due to non-aromatic structure.

- Applications : Fragrance industry (neroli-like aroma vs. brominated compound’s synthetic utility) .

| Property | 1-(2,5-Dibromophenyl)propan-1-one | Nerone |

|---|---|---|

| Ring System | Aromatic (benzene) | Non-aromatic (cyclohexene) |

| Volatility | Low | High |

| Application Focus | Chemical synthesis | Fragrances |

Key Research Findings

- Electronic Effects : Bromine’s electron-withdrawing nature enhances electrophilicity, making 1-(2,5-Dibromophenyl)propan-1-one suitable for Suzuki-Miyaura couplings or Grignard reactions .

- Biological Activity : Unlike pyrrolidine-containing analogs, bromination likely negates psychoactive properties, redirecting use to industrial synthesis .

- Solubility Trends : Bromine increases lipophilicity, reducing aqueous solubility compared to hydroxy/methoxy-substituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。